molecular formula C6H4BF4NO2 B13456235 2-Fluoro-6-(trifluoromethyl)pyridine-4-boronic acid

2-Fluoro-6-(trifluoromethyl)pyridine-4-boronic acid

Cat. No.: B13456235
M. Wt: 208.91 g/mol
InChI Key: XLLINGMQDWEGNC-UHFFFAOYSA-N
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Description

[2-Fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a fluorine atom at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring, along with a boronic acid group at the 4-position. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized pyridine ring. One common method involves the borylation of 2-fluoro-6-(trifluoromethyl)pyridine using a suitable boron reagent under controlled conditions. The reaction is often catalyzed by palladium complexes and requires the presence of a base to facilitate the formation of the boronic acid group .

Industrial Production Methods

Industrial production of [2-Fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

[2-Fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, boronic esters, and borates, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the fluorine atom, trifluoromethyl group, and boronic acid group in [2-Fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid imparts distinct chemical properties that enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF4NO2/c8-5-2-3(7(13)14)1-4(12-5)6(9,10)11/h1-2,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLINGMQDWEGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)F)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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